Bulaquine

Descripción general

Descripción

La bulaquina es un agente antimalárico que se utiliza principalmente en combinación con la cloroquina para el tratamiento de la fiebre malárica. Es un derivado sintético de la primaquina, un compuesto de 8-aminoquinolina. La bulaquina es conocida por su eficacia contra las etapas hepáticas de Plasmodium vivax y Plasmodium ovale, convirtiéndola en una herramienta valiosa en la lucha contra la malaria .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La bulaquina se sintetiza a través de una serie de reacciones químicas que involucran derivados de quinolinaLas condiciones de reacción a menudo incluyen el uso de catalizadores y configuraciones específicas de temperatura y presión para garantizar las transformaciones químicas deseadas .

Métodos de Producción Industrial: La producción industrial de bulaquina implica la síntesis química a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. El proceso incluye medidas rigurosas de control de calidad para garantizar que el producto final cumpla con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de Reacciones: La bulaquina se somete a diversas reacciones químicas, que incluyen:

Oxidación: La bulaquina puede oxidarse para formar sus metabolitos activos.

Reducción: Las reacciones de reducción pueden modificar la estructura del anillo de quinolina.

Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en la molécula de bulaquina

Reactivos y Condiciones Comunes:

Agentes Oxidantes: Peróxido de hidrógeno, permanganato de potasio.

Agentes Reductores: Borohidruro de sodio, hidruro de aluminio y litio.

Reactivos de Sustitución: Halógenos, agentes alquilantes

Productos Principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados de bulaquina con propiedades farmacológicas modificadas .

Aplicaciones Científicas De Investigación

Antimalarial Efficacy

Bulaquine has demonstrated notable efficacy as an antimalarial agent, particularly in preventing relapses of Plasmodium vivax malaria. Clinical studies have shown that this compound is effective in clearing gametocytes more rapidly than primaquine, making it a promising alternative for malaria treatment.

Clinical Study Findings

- In a randomized trial involving patients with uncomplicated Plasmodium falciparum malaria, this compound was administered at a dosage of 75 mg. Results indicated a significant reduction in gametocyte persistence compared to primaquine, with fewer patients exhibiting gametocyte viability on day 8 post-treatment .

- Another study reported that this compound produced less oxidative damage in G6PD-deficient individuals compared to primaquine, suggesting its potential as a safer option for this vulnerable population .

Safety Profile

This compound exhibits a favorable safety profile, particularly in comparison to primaquine. Preclinical studies have indicated that this compound is three to four times safer than primaquine, which is critical given the risks associated with oxidative stress in G6PD-deficient patients.

Tolerability Studies

- A study assessing the safety and tolerability of this compound found that it was well tolerated among participants, with no significant adverse effects reported, especially in those with G6PD deficiency .

- The incidence of methemoglobinemia—a common side effect associated with primaquine—was significantly lower in patients treated with this compound .

Pharmacokinetics and Mechanism of Action

This compound is rapidly absorbed and metabolized into primaquine, which is the active form responsible for its antimalarial effects. Pharmacokinetic studies reveal that this compound has variable absorption profiles across different species but maintains effective bioavailability.

Key Pharmacokinetic Insights

- In animal models (rats and rabbits), this compound showed rapid absorption without distinct phases, and it was extensively converted to primaquine post-administration .

- The elimination half-life of this compound was approximately 1.2 hours across species, indicating a relatively short duration of action but effective therapeutic outcomes due to its conversion to primaquine .

Gene Expression Studies

Recent research has explored the molecular effects of this compound on gene expression within hepatic tissues. A study using global gene profiling techniques highlighted significant alterations in gene expression related to protein synthesis and cellular signaling pathways following acute exposure to this compound.

Gene Expression Findings

- Analysis revealed perturbations in over 100 gene probes associated with transcription and protein biosynthesis within 24 hours post-administration .

- Notably, these changes occurred without traditional markers of hepatic stress, suggesting a unique hepatic response to this compound treatment that warrants further investigation.

Comparative Studies with Primaquine

This compound has been compared directly with primaquine in several clinical trials to establish its efficacy and safety profile. These studies reinforce this compound's position as a viable alternative treatment option for malaria.

| Study Type | Comparison | Findings |

|---|---|---|

| Randomized Trial | This compound vs Primaquine | This compound showed faster clearance of gametocytes (P = 0.002) |

| Safety Study | This compound vs Primaquine | This compound resulted in lower incidence of oxidative damage (P < 0.01) |

| Pharmacokinetic Study | This compound absorption rates | Higher bioavailability observed in monkeys compared to rabbits |

Mecanismo De Acción

El mecanismo de acción exacto de la bulaquina no se comprende completamente. Se cree que ejerce sus efectos dañando las mitocondrias del parásito de la malaria, inhibiendo así su producción de energía. La bulaquina también inhibe la síntesis de proteínas y altera la polimerización de aminoácidos por el parásito .

Compuestos Similares:

Primaquina: Un derivado de 8-aminoquinolina con propiedades antimaláricas similares.

Cloroquina: Otro agente antimalárico que se utiliza en combinación con la bulaquina.

Tafenoquina: Un nuevo medicamento antimalárico con una vida media más larga.

Quinina: Un compuesto natural que se utilizaba históricamente para el tratamiento de la malaria .

Singularidad: La bulaquina es única debido a su estructura química específica, que incluye un grupo dihidrofurano unido al núcleo de quinolina. Esta modificación estructural mejora su eficacia contra las etapas hepáticas de los parásitos de la malaria, convirtiéndola en una valiosa adición al arsenal de medicamentos antimaláricos .

Comparación Con Compuestos Similares

Primaquine: An 8-aminoquinoline derivative with similar antimalarial properties.

Chloroquine: Another antimalarial agent used in combination with bulaquine.

Tafenoquine: A newer antimalarial drug with a longer half-life.

Quinine: A naturally occurring compound used historically for malaria treatment .

Uniqueness: this compound is unique due to its specific chemical structure, which includes a dihydrofuran group attached to the quinoline nucleus. This structural modification enhances its efficacy against the liver stages of malaria parasites, making it a valuable addition to the arsenal of antimalarial drugs .

Actividad Biológica

Bulaquine, also known as CDRI 80/53, is a novel antimalarial compound derived from the 8-aminoquinoline class. It has garnered attention for its efficacy against the hepatic stages of malaria, particularly Plasmodium vivax and Plasmodium ovale. This article explores the biological activity of this compound, including its pharmacological properties, safety profile, and comparative efficacy with primaquine.

This compound functions primarily as an anti-relapse agent, targeting the hypnozoites (dormant liver stages) of P. vivax and P. ovale. Its mechanism involves the inhibition of mitochondrial respiration in the parasites, leading to their death. Studies have shown that this compound is structurally similar to primaquine but exhibits enhanced safety and efficacy profiles.

Pharmacokinetics

Research indicates that this compound is rapidly absorbed in animal models. In pharmacokinetic studies conducted on rats and rabbits, this compound demonstrated a quick absorption rate with no significant absorption delay noted . The compound's pharmacokinetics suggest that it can effectively reach therapeutic levels in a short period, which is crucial for treating acute malaria infections.

Clinical Studies

-

Efficacy Comparison with Primaquine :

A randomized study involving 91 patients with uncomplicated P. falciparum malaria assessed this compound's efficacy compared to primaquine. Results indicated that this compound recipients had a significantly lower persistence of gametocytes on day 8 (32% vs. 65% for primaquine) . By day 15, all patients in both groups were gametocyte-free, suggesting that this compound may clear gametocytemia faster than primaquine. -

Anti-Relapse Activity :

This compound has been shown to be effective in preventing relapses of P. vivax malaria. In a study comparing elubaquine (another name for this compound) with primaquine after treatment with chloroquine, no relapses were observed in patients treated with this compound over a follow-up period of 28 days . This finding underscores its potential as a safer alternative for patients at risk of oxidative stress due to G6PD deficiency.

Safety Profile

This compound has been reported to have a better safety profile compared to primaquine. In studies evaluating its safety, adverse effects were significantly lower in patients treated with this compound, particularly among those with G6PD deficiency . The incidence of methemoglobinemia was also notably less severe compared to primaquine treatment .

Gene Expression Studies

A study investigating the early hepatic response to this compound in mice revealed significant alterations in gene expression related to protein synthesis and cellular signaling pathways . Gene profiling identified over 100 probes with differential expression, indicating that this compound influences various cellular processes without causing traditional markers of hepatic stress.

Data Summary

Case Studies

-

Case Study: Efficacy in G6PD Deficiency :

A clinical trial involving G6PD-deficient patients demonstrated that those treated with this compound did not experience significant drops in hematocrit levels, unlike those receiving primaquine . This highlights this compound's potential as a safer option for vulnerable populations. -

Long-term Efficacy :

In a longitudinal study assessing relapse rates over several months post-treatment, this compound maintained its efficacy as an anti-relapse agent, emphasizing its role in long-term malaria management strategies .

Propiedades

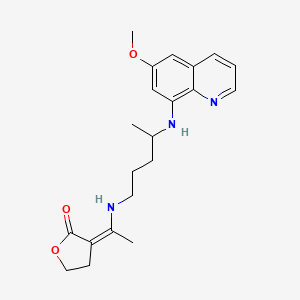

IUPAC Name |

(3Z)-3-[1-[4-[(6-methoxyquinolin-8-yl)amino]pentylamino]ethylidene]oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O3/c1-14(6-4-9-22-15(2)18-8-11-27-21(18)25)24-19-13-17(26-3)12-16-7-5-10-23-20(16)19/h5,7,10,12-14,22,24H,4,6,8-9,11H2,1-3H3/b18-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADCOUXIGWFEYJP-SDXDJHTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCNC(=C1CCOC1=O)C)NC2=C3C(=CC(=C2)OC)C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CCCN/C(=C\1/CCOC1=O)/C)NC2=C3C(=CC(=C2)OC)C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79781-00-3 | |

| Record name | Bulaquine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079781003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BULAQUINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TSQ6U39Q3G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.